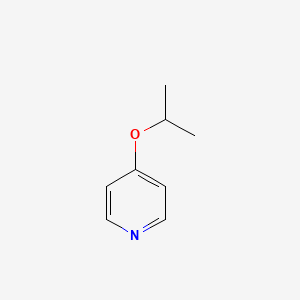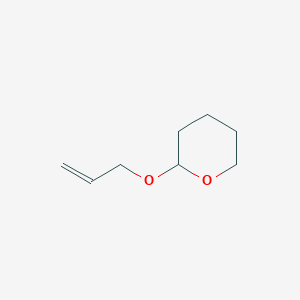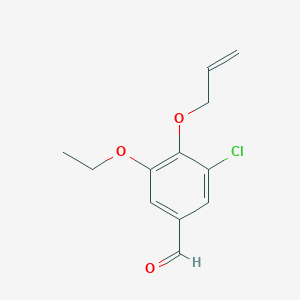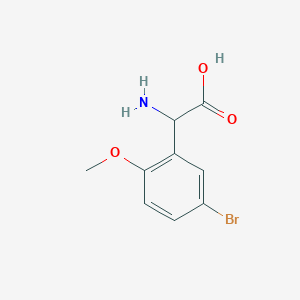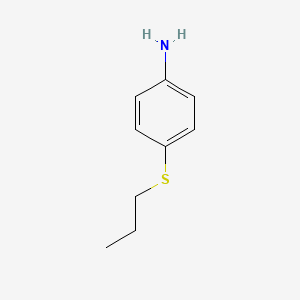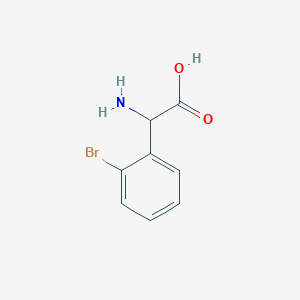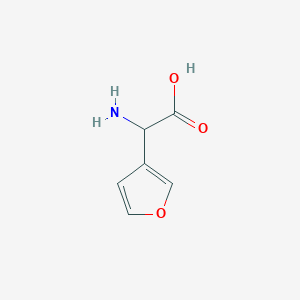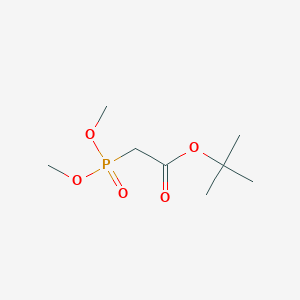
4-Amino-3-methylphenyl thiocyanate
Vue d'ensemble
Description
4-Amino-3-methylphenyl thiocyanate (4AMPT) is a thiocyanate compound that has been studied for its potential applications in scientific research. It is an important intermediate in the synthesis of a variety of compounds, such as pharmaceuticals and agrochemicals. It is also used as a reagent in the synthesis of a variety of other compounds. 4AMPT is a non-toxic compound, and its synthesis and applications have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
4-Amino-3-methylphenyl thiocyanate has been explored in various synthesis processes. For instance, its derivative, methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, was synthesized using a microwave-assisted, catalyst-free green synthesis method. This process demonstrated advantages like high yields, short reaction times, and environmental friendliness. The synthesized compounds exhibited significant in vitro antimicrobial and antifungal activities against various bacterial and fungal strains, such as Staphylococcus aureus and Escherichia coli (Bhat, Shalla, & Dongre, 2015).
Antifungal Properties
Studies have shown that derivatives of this compound possess notable antifungal properties. For example, 3-methyl-5-aminoisoxazole-4-thiocyanate demonstrated significant growth inhibition in various yeasts, including Candida albicans and Saccharomyces cerevisiae. Notably, this compound caused morphological changes in Rhodotorula glutinis, transforming it from yeast to mycelium form, which is a significant observation in fungal biology (Mares, Romagnoli, Donini, & Bruni, 1996).
Chemical Industry Applications
In the chemical industry, arylisocyanates like 4-methylphenyl isocyanate, a related compound, play a crucial role as intermediates. They are particularly important in synthesizing protein adducts, which can be useful in understanding and monitoring sensitization reactions and diseases like asthma caused by isocyanate exposure (Sabbioni et al., 1997).
Catalysis and Organic Synthesis
In the realm of organic synthesis, the thiocyanation of certain compounds using derivatives of this compound has been explored. For example, a palladium-catalyzed site-selective sp3 C-H bond thiocyanation of 2-aminofurans was reported. This method represents a novel strategy for synthesizing alkyl thiocyanates, highlighting the versatility and efficiency of thiocyanate derivatives in organic synthesis (Chen et al., 2017).
Antimicrobial Activity in Dermatology
In dermatology, derivatives of this compound, like 3-methyl-5-aminoisoxazole-4-thiocyanate, have demonstrated promising antimicrobial activity. This compound showed strong inhibition of the in vitro growth of dermatophyte Epidermophyton floccosum, which is significant for developing new antifungal therapies (Mares et al., 2002).
Genotoxic and Carcinogenic Assessment
The genotoxic and carcinogenic potentials of thiophene derivatives, closely related to this compound, have been assessed using various in vitro and in silico methodologies. This research is crucial for understanding the safety and environmental impact of these chemicals, especially in pharmaceutical and agrochemical products (Lepailleur et al., 2014).
Propriétés
IUPAC Name |
(4-amino-3-methylphenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBONENBHJLSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405175 | |
| Record name | 4-amino-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33192-10-8 | |
| Record name | 4-amino-3-methylphenyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






